molecular formula CH2ClNO3S B8480462 N-formylsulfamoyl chloride

N-formylsulfamoyl chloride

Cat. No.: B8480462
M. Wt: 143.55 g/mol
InChI Key: WYJKBFFSTZBMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-formylsulfamoyl chloride is an organosulfur compound with the molecular formula CH2ClNO3S It is a derivative of sulfamoyl chloride, characterized by the presence of a formyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-formylsulfamoyl chloride can be synthesized through several methods. One common approach involves the reaction of sulfamoyl chloride with formic acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: N-formylsulfamoyl chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonyl chlorides.

    Reduction: Reduction reactions can convert it into sulfamides or other derivatives.

    Substitution: It readily participates in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols are used under mild conditions.

Major Products:

    Oxidation: Sulfonyl chlorides.

    Reduction: Sulfamides.

    Substitution: Various substituted sulfamoyl derivatives.

Scientific Research Applications

N-formylsulfamoyl chloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Its derivatives are explored for potential therapeutic applications, such as antimicrobial and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-formylsulfamoyl chloride exerts its effects involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in synthetic chemistry to create a wide range of compounds with desired properties.

Comparison with Similar Compounds

    Sulfamoyl Chloride: Lacks the formyl group, making it less reactive in certain reactions.

    Sulfonyl Chlorides: Similar in reactivity but differ in the presence of the sulfonyl group instead of the formyl group.

    Sulfonamides: Derivatives formed by the substitution of the chloride group with amines.

Uniqueness: N-formylsulfamoyl chloride is unique due to the presence of the formyl group, which enhances its reactivity and allows for the synthesis of a broader range of derivatives compared to its counterparts.

Properties

Molecular Formula

CH2ClNO3S

Molecular Weight

143.55 g/mol

IUPAC Name

N-formylsulfamoyl chloride

InChI

InChI=1S/CH2ClNO3S/c2-7(5,6)3-1-4/h1H,(H,3,4)

InChI Key

WYJKBFFSTZBMFW-UHFFFAOYSA-N

Canonical SMILES

C(=O)NS(=O)(=O)Cl

Origin of Product

United States

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